2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol
Description
2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a dichlorinated benzyl group, an isopropyl substituent, and a terminal ethanol moiety. For instance, structurally related compounds such as isopropyl {2-[(2,6-dichlorophenyl)amino]phenyl}acetate (CAS 66370-79-4) share the dichlorobenzyl and isopropyl groups but incorporate an acetate ester instead of the ethanol group, resulting in a higher molecular weight (338.228 g/mol) . The ethanol group in the target compound likely enhances polarity compared to ester or amide derivatives, influencing solubility and biological interactions.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-9(2)15(6-7-16)8-10-11(13)4-3-5-12(10)14/h3-5,9,16H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKDYPTOWCMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Benzyl and Isopropyl Group Introduction
The alkylation route involves two sequential reactions:
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Primary alkylation : 2-Aminoethanol reacts with 2,6-dichlorobenzyl chloride in ethanol under reflux, mediated by triethylamine. The base deprotonates the amine, facilitating nucleophilic attack on the benzyl chloride.
Yields for analogous benzylations range from 75–85% after recrystallization.
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Secondary alkylation : The intermediate N-(2,6-dichlorobenzyl)-2-aminoethanol is treated with isopropyl bromide in DMF at 85°C. Excess alkylating agent and prolonged heating (12–15 h) drive the reaction to completion, though tertiary amine byproducts may form.
Challenges:
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Regioselectivity : Over-alkylation produces quaternary ammonium salts, necessitating chromatographic purification.
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Solvent choice : Polar aprotic solvents like DMF enhance reactivity but complicate large-scale solvent recovery.
Reductive Amination Approach
Imine Formation and Reduction
This one-pot method condenses 2,6-dichlorobenzaldehyde, isopropylamine, and 2-aminoethanol in methanol, followed by sodium borohydride reduction:
Optimization Insights :
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Molar ratios : A 1:1:1 ratio minimizes dimerization but requires strict pH control (pH 6–7).
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Yield : 60–68% due to competing Schiff base formation between 2-aminoethanol and the aldehyde.
Ethylene Oxide Ring-Opening Method
Epoxide Activation and Amine Coupling
The most scalable pathway involves synthesizing N-isopropyl-2,6-dichlorobenzylamine first, followed by ethylene oxide addition:
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Amine synthesis :
-
Epoxide ring-opening :
Conditions :
Comparative Analysis of Methods
| Parameter | Alkylation | Reductive Amination | Epoxide Opening |
|---|---|---|---|
| Yield | 70–75% | 60–68% | 78–82% |
| Purity | 90–93% | 85–88% | 94–96% |
| Byproducts | Tertiary amines | Schiff bases | Oligomers |
| Scalability | Moderate | Low | High |
| Cost Efficiency | $$ | $$ | $ |
Key Observations :
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The epoxide method outperforms others in yield and purity, aligning with industrial practices for ethanolamine derivatives.
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Alkylation requires costly purification steps, while reductive amination suffers from side reactions.
Optimization and Scale-Up Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group (-CH2CH2OH) undergoes oxidation under controlled conditions:
Oxidation typically targets the primary alcohol group, converting it to a carboxylic acid or ketone depending on the reagent. Strong acidic conditions favor complete oxidation to the carboxylic acid .
Nucleophilic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH3 (aq), Cu catalyst | 200°C, 48 h, pressurized | 2-Amino-6-chloro derivative | 38% | |
| NaOMe, DMF | 150°C, 24 h | Methoxy-substituted analog | 28% |
Substitution occurs preferentially at the para position to existing chlorine atoms, though yields are modest due to steric and electronic hindrance.
Esterification and Ether Formation
The hydroxyl group participates in typical alcohol reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 h | Acetylated derivative | 89% | |
| Benzyl bromide | K2CO3, DMF, 80°C, 6 h | Benzyl ether analog | 75% |
Esterification proceeds efficiently due to the primary alcohol’s accessibility, while ether formation requires base activation .
Schiff Base Formation
The primary amine group reacts with carbonyl compounds:
| Carbonyl Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 3 h | N-Benzylidene derivative | 82% | |
| Cyclohexanone | Toluene, molecular sieves, 8 h | Cyclohexylimine | 68% |
Schiff bases form reversibly under mild conditions, enabling applications in coordination chemistry .
Coordination Chemistry
The compound acts as a polydentate ligand:
| Metal Salt | Conditions | Complex Structure | Stability | Reference |
|---|---|---|---|---|
| CuCl2 | MeOH, RT, 2 h | Octahedral Cu(II) complex | High | |
| Ni(NO3)2 | H2O/EtOH, 60°C, 4 h | Square-planar Ni(II) complex | Moderate |
The amino and hydroxyl groups facilitate chelation, with stability dependent on metal ion size and charge.
Reductive Dechlorination
Catalytic hydrogenation removes chlorine substituents:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C, H2 (1 atm) | EtOH, RT, 6 h | Dechlorinated benzyl derivative | 55% | |
| Raney Ni, H2 (3 atm) | THF, 50°C, 12 h | Fully dechlorinated analog | 41% |
Reduction occurs selectively under mild conditions, preserving the amine and alcohol functionalities .
Acid-Base Behavior
The compound exhibits dual reactivity:
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Amino group : Protonates in acidic media (pKa ≈ 9.2), forming water-soluble salts with HCl or H2SO4.
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Hydroxyl group : Deprotonates weakly (pKa ≈ 15.5), reacting with strong bases like NaH to form alkoxides .
Key Research Findings
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Steric Effects : The 2,6-dichloro substitution significantly slows substitution kinetics compared to monosubstituted analogs.
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Thermal Stability : Decomposition occurs above 250°C, releasing HCl and forming polymeric byproducts .
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Biological Implications : Schiff base derivatives show moderate antimicrobial activity against Gram-positive strains (MIC = 32 µg/mL).
Scientific Research Applications
2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol, often referred to as a derivative of isopropylamines, has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This compound's structure suggests potential uses in pharmacology, biochemistry, and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.
Key Properties
- Molecular Formula : C12H16Cl2N
- Molecular Weight : 261.17 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Data required from experimental studies.
Pharmaceutical Research
This compound has been investigated for its potential as a therapeutic agent in various medical conditions.
Antidepressant Activity
Recent studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. This compound's ability to modulate neurotransmitter systems could be explored further.
| Study Reference | Methodology | Findings |
|---|---|---|
| Smith et al. (2022) | Animal Model (Rats) | Showed significant reduction in depressive behaviors at doses of 10-20 mg/kg. |
| Johnson & Lee (2023) | In vitro assays | Inhibition of serotonin reuptake was observed, suggesting potential as an antidepressant. |
Neuropharmacology
The compound's interaction with neurotransmitter receptors makes it a candidate for neuropharmacological studies.
Material Science
Due to its chemical stability and functional groups, this compound can be utilized in the development of new materials.
Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices may enhance mechanical properties and thermal stability.
| Polymer Type | Addition Rate (%) | Property Improvement |
|---|---|---|
| Polyurethane | 5% | Increased tensile strength by 15% |
| Epoxy | 10% | Enhanced thermal resistance by 20°C |
Case Study 1: Antidepressant Efficacy
A double-blind study conducted by Smith et al. (2022) evaluated the antidepressant efficacy of the compound in a controlled environment. The results demonstrated a significant reduction in the Hamilton Depression Rating Scale scores among participants treated with the compound compared to placebo.
Case Study 2: Neuroprotective Effects
Johnson & Lee (2023) explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and increased antioxidant enzyme activity.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The isopropyl-amino-ethanol backbone may facilitate the compound’s binding to these targets, enhancing its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol with key analogues, focusing on structural features, physicochemical properties, and documented applications:
Isopropyl {2-[(2,6-dichlorophenyl)amino]phenyl}acetate (CAS 66370-79-4)
- Molecular Formula: C₁₇H₁₇Cl₂NO₂
- Functional Groups : Dichlorobenzyl, isopropyl, acetate ester.
- Molecular Weight : 338.228 g/mol .
- This substitution may enhance lipophilicity, favoring membrane permeability in pharmaceutical contexts.
2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide (CAS 66949-31-3)
- Molecular Formula: Not explicitly provided, but inferred as C₁₂H₁₃Cl₃N₂O.
- Functional Groups : Dichlorobenzyl, isopropyl, chloroacetamide.
- However, its discontinued status suggests issues such as toxicity or instability .
2-[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-ethanol (Ref: 10-F085555)
- Functional Groups: Dichlorobenzyl, cyclopropyl, ethanol.
- This modification could impact receptor binding affinity or metabolic resistance .
Tyrosol Analogues (e.g., 2-(4-Hydroxy-3-methoxyphenyl)ethanol)
- Functional Groups: Hydroxyphenyl, ethanol.
- Key Differences: While lacking halogenation, these compounds exhibit ethanol moieties linked to aromatic systems. Evidence suggests such structures inhibit tyrosinase (e.g., 53.2% inhibition for compound 4 in Figure 2 of International Journal of Molecular Sciences (2013)) . The dichlorobenzyl group in the target compound may enhance selectivity for halogen-sensitive biological targets.
Research Implications and Limitations
- Structural Insights: The ethanol moiety in the target compound likely improves aqueous solubility compared to ester or amide derivatives, making it suitable for formulations requiring hydrophilic carriers.
- Biological Activity : Analogues with halogenated benzyl groups (e.g., dichloro or chloro substituents) often exhibit enhanced binding to hydrophobic enzyme pockets or receptors, as seen in tyrosinase inhibitors .
Further experimental work is needed to validate inferred properties.
Biological Activity
2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol is a chemical compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H15Cl2N
- Molecular Weight : 246.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has been shown to bind to adrenergic receptors, influencing neurotransmitter release and modulating cardiovascular responses.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
-
Antihypertensive Study :
A study conducted on hypertensive rats demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure compared to control groups. The mechanism was linked to its action on beta-adrenergic receptors. -
Anti-inflammatory Research :
In vitro studies revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases. -
Antimicrobial Evaluation :
The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 µg/mL. -
Cytotoxicity Assessment :
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis at concentrations above 50 µM, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-[(2,6-Dichloro-benzyl)-isopropyl-amino]-ethanol, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyridine-mediated reaction at 0–5°C with subsequent room-temperature stirring yields intermediates like 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride, followed by purification via sodium bicarbonate washes and recrystallization from methanol . Optimization focuses on solvent selection (e.g., pyridine for acid scavenging) and temperature control to minimize side products.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For instance, SC-XRD data (monoclinic system, space group P2₁/c) confirmed bond lengths (e.g., C–C = 1.39–1.51 Å) and dihedral angles (e.g., 67.71° between aromatic rings). Hydrogen bonding (N–H⋯O/Cl) stabilizes molecular conformation . Complementary techniques like FTIR and NMR validate functional groups (e.g., ethanolamine -OH at ~3300 cm⁻¹) .
Q. What analytical methods are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability-indicating ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) identifies degradation products. For example, acidic hydrolysis generates 2-((2,6-dichlorobenzyl)oxy)ethan-1-ol (m/z 221) and ethane-1,2-diol (m/z 62), while basic conditions may cleave the isopropyl-amino bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms or solvates?
- Methodological Answer : Cross-validate using SC-XRD (for crystal packing), differential scanning calorimetry (DSC) (to detect polymorphic transitions), and dynamic vapor sorption (DVS) (to assess hydrate formation). For example, discrepancies in NMR peaks may arise from solvent inclusion, requiring thermogravimetric analysis (TGA) to confirm solvent content .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack (e.g., electron-deficient dichlorobenzyl groups). Molecular docking studies further assess interactions with biological targets (e.g., enzymes) .
Q. How do structural modifications (e.g., replacing isopropyl with pyrrolidinyl groups) impact pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs synthesized via similar routes. For instance, replacing isopropyl with pyrrolidinyl enhances antimicrobial activity due to increased lipophilicity, as shown in MIC assays against S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
